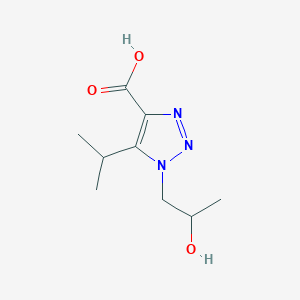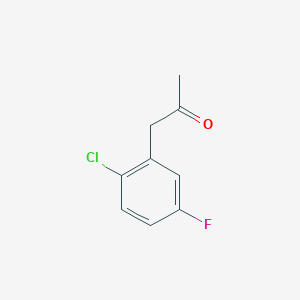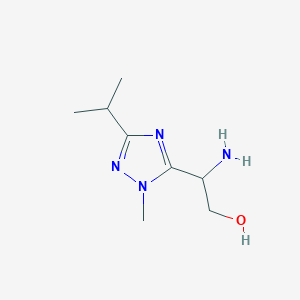
2-Amino-2-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a triazole ring substituted with isopropyl and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Substitution Reactions: The triazole ring is then substituted with isopropyl and methyl groups using appropriate alkylating agents.
Introduction of the Amino and Hydroxyl Groups:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The triazole ring can intercalate into DNA, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(1H-1,2,4-triazol-5-yl)ethan-1-ol: Lacks the isopropyl and methyl substitutions.
2-Amino-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol: Contains only the methyl substitution.
2-Amino-2-(3-isopropyl-1H-1,2,4-triazol-5-yl)ethan-1-ol: Contains only the isopropyl substitution.
Uniqueness
The presence of both isopropyl and methyl groups in 2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol enhances its lipophilicity and may improve its binding affinity to certain molecular targets, making it a unique compound with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H16N4O |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
2-amino-2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C8H16N4O/c1-5(2)7-10-8(6(9)4-13)12(3)11-7/h5-6,13H,4,9H2,1-3H3 |
InChI-Schlüssel |
BFEVHMCWOHQBHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C(=N1)C(CO)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



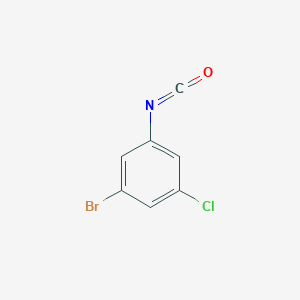
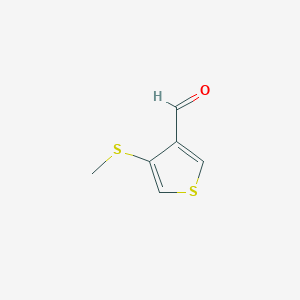
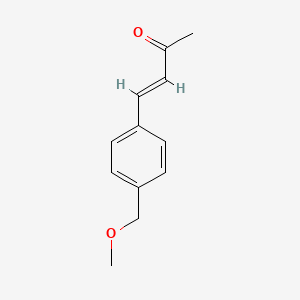

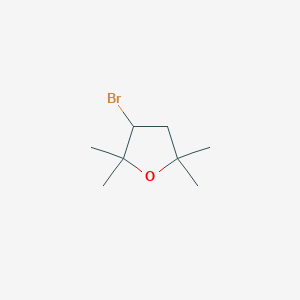
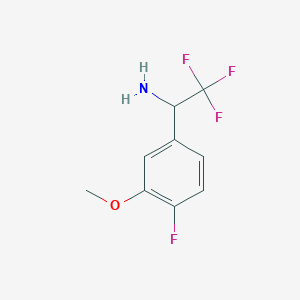

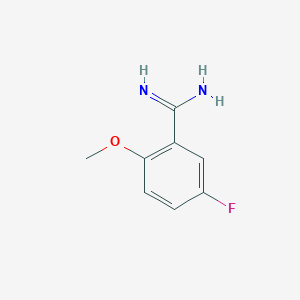
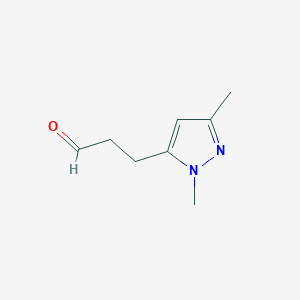
![(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520561.png)
![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13520564.png)
